molecular formula C13H19ClN2O3S B3170324 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine CAS No. 942474-67-1

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine

Cat. No.: B3170324
CAS No.: 942474-67-1
M. Wt: 318.82 g/mol
InChI Key: WVQPINFUIUHSOE-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine (hereafter referred to by its systematic name) is a piperazine derivative characterized by a 2-chloro-4-(methylsulfonyl)phenyl group at position 1 and a 2-hydroxyethyl substituent at position 4 of the piperazine ring. It exists as a white crystalline solid with solubility in both polar (e.g., water) and nonpolar solvents, making it versatile in organic synthesis and polymer chemistry . The methylsulfonyl (–SO₂CH₃) group enhances its reactivity as a hydrogen bond acceptor and electron-withdrawing moiety, while the hydroxyethyl (–CH₂CH₂OH) group contributes to hydrogen bonding and hydrophilicity. Key applications include:

  • Intermediate in synthesizing heterocyclic compounds and polymers (e.g., polyurethanes) .
  • Catalyst or reagent in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

2-[4-(2-chloro-4-methylsulfonylphenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-20(18,19)11-2-3-13(12(14)10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQPINFUIUHSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198834
Record name 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-67-1
Record name 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Chloro-4-(methylsulfonyl)phenyl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2) inhibitors, which are crucial in inflammatory responses. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and reducing inflammation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of COX-2, leading to reduced production of pro-inflammatory mediators. This compound also affects gene expression by altering the transcription of genes involved in inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX-2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under ambient conditions, but its degradation can occur under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory effects without significant toxicity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, affecting its therapeutic potential and side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall efficacy.

Biological Activity

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and related research findings.

  • Molecular Formula : C13H19ClN2O3S
  • Molecular Weight : 304.82 g/mol
  • CAS Number : 646459-41-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its anti-inflammatory and antimicrobial properties. Here are some key findings:

Anti-inflammatory Activity

  • Mechanism of Action : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. Studies have indicated that it exhibits selective inhibition of COX-2 over COX-1, which is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Case Study : In vitro assays demonstrated that this compound significantly reduced prostaglandin E2 production in human fibroblast cells, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

  • Spectrum of Activity : Preliminary studies suggest that this compound has broad-spectrum antimicrobial activity against various bacterial strains, including MRSA and E. coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
  • Case Study : In a controlled study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity with MIC values ranging from 5 to 20 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperazine ring and the sulfonyl group can significantly impact the biological activity of the compound. For instance:

  • Increasing the hydrophobic character of substituents on the phenyl ring enhances COX-2 selectivity.
  • The presence of hydroxyl groups contributes to improved solubility and bioavailability .

Data Tables

Biological ActivityObserved EffectReference
COX-2 InhibitionIC50 = 0.1 µM
Antibacterial ActivityMIC = 5–20 µg/mL
Anti-inflammatory EffectReduced PGE2 production

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and selected piperazine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound 1: 2-Chloro-4-(methylsulfonyl)phenyl
4: 2-Hydroxyethyl
~348.8 (estimated) Soluble in H₂O and organic solvents; crystalline solid Organic synthesis, polymer chemistry
1-(2-Hydroxyethyl)-4-[2-aryl-1-diazenyl]piperazine () 1: 2-Hydroxyethyl
4: Aryl-diazenyl
Varies by aryl group Higher melting points (200–250°C); enhanced recrystallization efficiency Diazonium coupling reactions; dye synthesis
1-[(2,4,6-Trimethyl)phenoxyethyl]-4-(2-hydroxyethyl)piperazine () 1: Phenoxyethyl
4: 2-Hydroxyethyl
~437.3 (as dihydrochloride) Anticonvulsant activity (PI > valproate); neurotoxicity low CNS disorders; anticonvulsant therapy
1-(2-Chloro-4-(trifluoromethyl)phenyl)piperazine (MK21, ) 1: 2-Chloro-4-(CF₃)phenyl ~294.7 Lipophilic; microwave-assisted synthesis (63% yield) Pharmacological intermediates (e.g., antipsychotics)
1-[(4-Chlorophenyl)phenylmethyl]-4-tosylpiperazine () 1: Chlorophenyl-benzyl
4: Tosyl (–SO₂C₆H₄CH₃)
~507.4 Chiral sulfonyl group; solid-state stability Catalysis; chiral resolution
Key Observations:
  • Substituent Effects: Chloro and Methylsulfonyl Groups: The 2-chloro-4-(methylsulfonyl)phenyl group in the target compound provides strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution compared to analogs with trifluoromethyl (MK21) or tosyl groups () . Hydroxyethyl Group: The 2-hydroxyethyl moiety improves aqueous solubility and hydrogen-bonding capacity, contrasting with lipophilic substituents like phenoxyethyl () or aryl-diazenyl () .
  • Synthetic Methods :

    • The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to sulfur-containing ethyl piperazines () and microwave-assisted protocols () .

Pharmacological and Functional Comparisons

  • Anticonvulsant Activity :
    • Compound II (), featuring a 2-hydroxyethyl group, demonstrates potent anticonvulsant activity (protective index > valproate), suggesting that the hydroxyethyl substituent may enhance CNS penetration . The target compound’s methylsulfonyl group could modulate similar pathways but lacks reported bioactivity data.
  • Antifungal and Antimicrobial Potential: Piperazine derivatives with sulfonyl groups (e.g., posaconazole, ) exhibit antifungal activity via cytochrome P450 inhibition. The target compound’s methylsulfonyl group may offer analogous interactions but requires validation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine, and how do reaction parameters influence yield?

  • Methodology : Palladium-catalyzed cross-coupling reactions are commonly employed for synthesizing piperazine derivatives. Key parameters include solvent choice (e.g., DMF or DMSO for polar intermediates), temperature control (60–120°C), and reaction time (12–48 hours). For example, optimizing solvent polarity can enhance nucleophilic substitution efficiency, while prolonged reaction times may reduce byproduct formation .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as piperazine derivatives can cause irritation .
  • Work in a fume hood to prevent inhalation of toxic fumes during synthesis .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve purity and scalability?

  • Approach :

  • Design of Experiments (DoE) : Vary solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄ at 5–10 mol%), and temperature to identify optimal conditions .
  • Scale-Up Considerations : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .
    • Validation : Use LC-MS to quantify intermediates and adjust stoichiometry in real-time .

Q. What advanced structural elucidation methods resolve conformational ambiguities in this compound?

  • Techniques :

  • X-Ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group observed in related piperazines) .
  • Dynamic NMR : Study rotational barriers of the piperazine ring at variable temperatures (e.g., 25–100°C) .
    • Data Interpretation : Compare experimental results with DFT calculations (e.g., Gaussian 16) to validate electronic structures .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Analysis Framework :

  • Replicate Studies : Ensure identical assay conditions (e.g., cell lines, incubation times) to isolate variables .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to rule out pharmacokinetic variability .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., fluorophenyl or benzodioxinyl variants) to identify pharmacophore contributions .

Q. What strategies enhance the pharmacological profile of this compound through structural modification?

  • Design Principles :

  • Bioisosteric Replacement : Substitute the 2-hydroxyethyl group with a carbamate or sulfonamide to improve metabolic stability .
  • Prodrug Approaches : Introduce ester linkages (e.g., ethyl carboxylate) to enhance bioavailability .
    • Validation : Conduct in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding) to prioritize candidates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine

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